molecular formula C22H24N4O B2862380 N-(3,5-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251626-40-0

N-(3,5-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2862380
CAS No.: 1251626-40-0
M. Wt: 360.461
InChI Key: GLEAORFAKQPUCC-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a heterocyclic compound featuring a 1,8-naphthyridine core. Key structural attributes include:

  • Position 4: An N-(3,5-dimethylphenyl) substituent, providing steric bulk and electron-donating methyl groups.
  • Position 7: A methyl group, likely modulating electronic and steric properties.

This compound’s design integrates elements aimed at optimizing biological activity and physicochemical stability, drawing parallels to herbicides and pesticides with disubstituted aryl groups .

Properties

IUPAC Name

[4-(3,5-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-14-10-15(2)12-17(11-14)25-20-18-7-6-16(3)24-21(18)23-13-19(20)22(27)26-8-4-5-9-26/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEAORFAKQPUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)C)C)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides

Compounds such as N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM for PET inhibition in spinach chloroplasts) share the 3,5-dimethylphenyl group with the target compound but differ in core structure (hydroxynaphthalene-carboxamide vs. naphthyridine). Key findings:

  • Substituent Position : Meta-substituted phenyl groups (e.g., 3,5-dimethyl) exhibit higher PET-inhibiting activity than ortho-substituted analogs due to favorable steric and electronic interactions with photosystem II .
  • Electron-Withdrawing vs. Donating Groups : Fluorine substituents (electron-withdrawing) in analogs like N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide enhance PET inhibition, suggesting electron-deficient aryl groups improve binding. However, the target compound’s methyl groups (electron-donating) may compensate via increased lipophilicity or core-specific interactions .

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide

This analog (studied for crystal structure) shares the 3,5-dimethylphenyl group but features a trichloro-acetamide backbone. Structural insights:

  • Crystal Packing : The symmetric 3,5-dimethyl substitution reduces conformational flexibility, promoting stable molecular packing. This symmetry may similarly enhance the target compound’s crystallinity and formulation stability .

Core Structure Influence

1,8-Naphthyridine vs. Hydroxynaphthalene/Triazine Cores

  • Triazine Analogs: Pesticides like triaziflam (3,5-dimethylphenoxy-substituted triazine) demonstrate that aryl-substituted heterocycles can achieve herbicidal activity. However, the naphthyridine core’s rigidity may confer distinct pharmacokinetic properties .

Lipophilicity and Solubility

  • LogP Estimation : The 3,5-dimethylphenyl group and pyrrolidine carbonyl likely increase logP (predicted >3), favoring membrane permeability but reducing aqueous solubility. This contrasts with fluorinated analogs, where electron-withdrawing groups lower logP but improve target engagement .

Data Tables

Compound Class Core Structure Substituents IC50 (PET Inhibition) LogP (Est.) Key Feature
Target Compound 1,8-Naphthyridine 3,5-dimethylphenyl N/A >3 Pyrrolidine carbonyl
N-(3,5-dimethylphenyl)-carboxamide Hydroxynaphthalene 3,5-dimethylphenyl ~10 µM 2.8–3.2 High PET inhibition
Triaziflam Triazine 3,5-dimethylphenoxy N/A ~2.5 Herbicidal activity
N-(3,5-dimethylphenyl)-trichloro-acetamide Trichloro-acetamide 3,5-dimethylphenyl N/A 3.1 Stable crystal packing

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